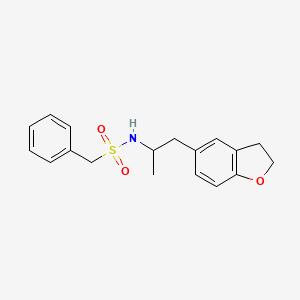
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-phenylmethanesulfonamide, also known as DPBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPBS is a sulfonamide-based compound that has been synthesized through various methods and has shown promising results in scientific research.
Scientific Research Applications
Asymmetric Synthesis
One notable application is in the field of asymmetric synthesis. For example, the rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes, a method contributing to the synthesis of functionalized cyclopropanes with high diastereoselectivity and enantioselectivity. This process underscores the importance of such compounds in the synthesis of stereochemically complex molecules (Davies et al., 1996).
Drug Metabolism Studies
Another critical application is observed in drug metabolism studies. The biocatalytic production of mammalian metabolites for compounds like LY451395, a biaryl-bis-sulfonamide AMPA receptor potentiator, demonstrates the utility of microbial-based systems in generating significant quantities of metabolites for further structural characterization and analysis, facilitating the understanding of drug metabolism pathways (Zmijewski et al., 2006).
Photocatalysis in Organic Synthesis
The intramolecular oxysulfonylation of alkenes with the insertion of sulfur dioxide under photocatalysis highlights an innovative application in organic synthesis, allowing for the construction of sulfonyl-containing tetrahydrofurans and tetrahydropyran derivatives. This method exemplifies the role of photocatalysis in facilitating novel reactions under mild conditions, contributing to the development of new synthetic methodologies (He et al., 2018).
Antimalarial and Antiviral Research
Additionally, the investigation of antimalarial sulfonamides as potential COVID-19 drugs through computational calculations and molecular docking studies signifies the relevance of these compounds in searching for new therapeutic agents. This research indicates that certain sulfonamide derivatives exhibit promising antimalarial activity, which could be repurposed or serve as a basis for developing new treatments for COVID-19, highlighting the intersection of organic chemistry and pharmacology in addressing global health challenges (Fahim & Ismael, 2021).
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-14(11-16-7-8-18-17(12-16)9-10-22-18)19-23(20,21)13-15-5-3-2-4-6-15/h2-8,12,14,19H,9-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMIKOUVWMXXSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

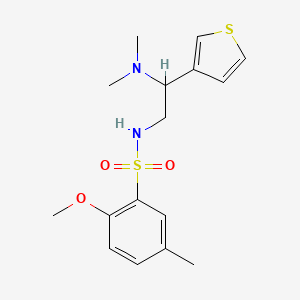
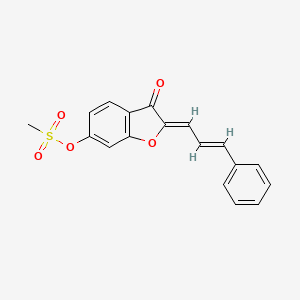

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2675029.png)
![Ethyl 3-(4-chlorophenyl)-5-(cyclopentanecarbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2675030.png)
![3-[(2-Chlorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2675032.png)
![2-[(4-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2675037.png)
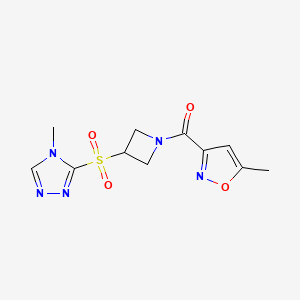
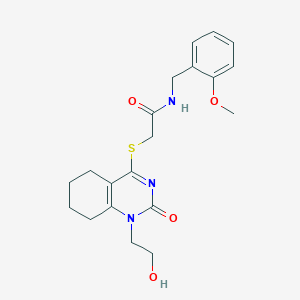
![(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2675041.png)
![4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2675042.png)
![2-(3-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2675043.png)

